1-[alpha-(1-Adamantyl)benzylidene]thiosemicarbazide
Overview
Description
1-[alpha-(1-Adamantyl)benzylidene]thiosemicarbazide is a compound that belongs to the class of thiosemicarbazides, which are sulfur-based nitrogen-rich donor ligands. These compounds are characterized by their π-delocalized electronic charge and flexible molecular chain. The adamantyl group in this compound enhances its biological activity due to its good fat solubility, which increases membrane permeability .
Preparation Methods
The synthesis of 1-[alpha-(1-Adamantyl)benzylidene]thiosemicarbazide typically involves the condensation of thiosemicarbazide with an aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[alpha-(1-Adamantyl)benzylidene]thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule. Common reagents and conditions for these reactions include the use of solvents like ethanol, methanol, or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[alpha-(1-Adamantyl)benzylidene]thiosemicarbazide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which have various catalytic and material science applications.
Biology: The compound exhibits antimicrobial, antitumor, and anti-HIV activities, making it a valuable candidate for drug development.
Medicine: Due to its biological activities, it is studied for its potential use in developing new therapeutic agents.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[alpha-(1-Adamantyl)benzylidene]thiosemicarbazide involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach its targets more effectively. The compound’s sulfur and nitrogen atoms can form coordination bonds with metal ions, which can inhibit the activity of certain enzymes or disrupt cellular processes .
Comparison with Similar Compounds
1-[alpha-(1-Adamantyl)benzylidene]thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
1-Benzylidene thiosemicarbazide: Lacks the adamantyl group, resulting in lower membrane permeability and biological activity.
4-Methyl-3-thiosemicarbazide: Has a methyl group instead of the adamantyl group, which affects its chemical and biological properties.
N-Phenylhydrazine-1-carbothioamide: Contains a phenyl group, which influences its reactivity and biological activity. The uniqueness of this compound lies in the presence of the adamantyl group, which significantly enhances its biological activity and membrane permeability
Properties
IUPAC Name |
[(Z)-[1-adamantyl(phenyl)methylidene]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3S/c19-17(22)21-20-16(15-4-2-1-3-5-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H3,19,21,22)/b20-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIRXIIXIDFXFM-CAPFRKAQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=NNC(=S)N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)/C(=N/NC(=S)N)/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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